AC-90179 is a synthetic compound classified as a selective serotonin 2A (5-HT2A) receptor inverse agonist. [, ] This means it binds to the 5-HT2A receptor and not only blocks the action of serotonin but also reduces the receptor's baseline activity. This mechanism makes it distinct from typical antipsychotics, which act primarily as antagonists by blocking the receptor without affecting its basal activity. [] While structurally similar to other atypical antipsychotics, AC-90179 exhibits a unique pharmacological profile, suggesting therapeutic potential in treating psychosis. []
The synthesis of AC-90179 involves multiple steps, with a key intermediate being its desmethyl analog, 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(piperidin-4-yl)acetamide. [] This precursor is synthesized from p-tolylmethylamine in three steps with a 46% overall yield. []
Radiolabeling of AC-90179 with Carbon-11 was achieved for positron emission tomography (PET) studies. The desmethyl analog is reacted with [11C]methyl triflate, producing [11C]AC-90179 in about 30 minutes with a yield of 30 ± 5%. [] The final product had a specific activity of 4500 ± 500 Ci/mmol and >99% chemical and radiochemical purities. []
While the provided abstracts do not delve into the detailed crystallographic analysis of AC-90179, they highlight its structural similarity to other atypical antipsychotics. [] This suggests the presence of a pharmacophore, a specific molecular framework responsible for its interaction with the 5-HT2A receptor.
The primary chemical reaction detailed for AC-90179 is its radiolabeling via [11C]-methylation. [] This reaction utilizes the desmethyl precursor and involves substituting a hydrogen atom with a Carbon-11 labeled methyl group. [] This modification allows for in vivo tracking of the compound using PET imaging techniques.
AC-90179 acts as a potent and selective inverse agonist of the 5-HT2A receptor. [, ] Unlike typical antipsychotics, which are primarily antagonists, AC-90179 not only blocks the binding of serotonin to the 5-HT2A receptor but also reduces the receptor's constitutive activity. [] This unique mechanism of action may contribute to its potential therapeutic benefits in treating psychosis, possibly with a reduced side effect profile compared to conventional antipsychotics.
The primary application of AC-90179 explored in the research is as a potential therapeutic agent for psychosis. [] Preclinical studies demonstrated its effectiveness in attenuating phencyclidine-induced hyperactivity, a model for psychosis. [] Further research suggests that AC-90179, unlike some conventional antipsychotics, does not induce catalepsy or disrupt motor function. [] This suggests a potential for improved tolerability compared to existing treatment options.
Additionally, the radiolabeled [11C]AC-90179 was investigated for its potential as a PET imaging agent to study 5-HT2A receptors in the brain. [] While the compound exhibited rapid brain penetration, its lack of specific binding and retention hindered its use as a PET ligand. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: